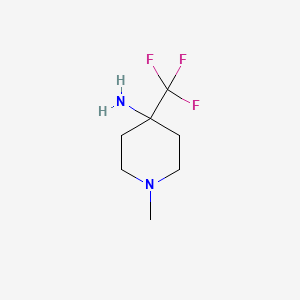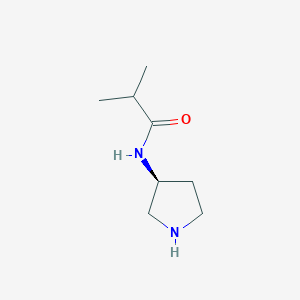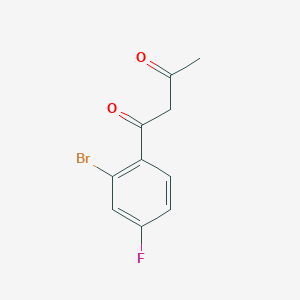
tert-Butyl(2S,4R)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(2S,4R)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a bromomethyl group, and a fluoropyrrolidine moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural characteristics and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(2S,4R)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is to start with a pyrrolidine derivative, which is then functionalized with bromomethyl and fluorine groups under controlled conditions. The tert-butyl group is often introduced via esterification reactions using tert-butyl hydroperoxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(2S,4R)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Esterification and Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid, and vice versa.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like tert-butyl hydroperoxide for oxidation, and acids or bases for esterification and hydrolysis .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted pyrrolidine derivatives, while hydrolysis of the tert-butyl ester group results in the corresponding carboxylic acid .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl(2S,4R)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology and Medicine
In biology and medicine, this compound may be used in the design and synthesis of bioactive molecules, including potential pharmaceuticals. Its structural features can be exploited to interact with specific biological targets, making it a useful tool in drug discovery and development .
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups allow for the creation of tailored compounds with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl(2S,4R)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, while the fluorine atom can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl(2S,4R)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate include other pyrrolidine derivatives with different substituents, such as:
- tert-Butyl(2S,4R)-2-(chloromethyl)-4-fluoropyrrolidine-1-carboxylate
- tert-Butyl(2S,4R)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate
- tert-Butyl(2S,4R)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both bromomethyl and fluorine groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H17BrFNO2 |
|---|---|
Molecular Weight |
282.15 g/mol |
IUPAC Name |
tert-butyl (2S,4R)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H17BrFNO2/c1-10(2,3)15-9(14)13-6-7(12)4-8(13)5-11/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1 |
InChI Key |
JYLQTSMQJJFJIY-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CBr)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



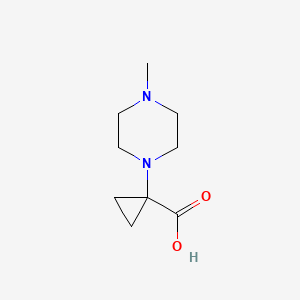
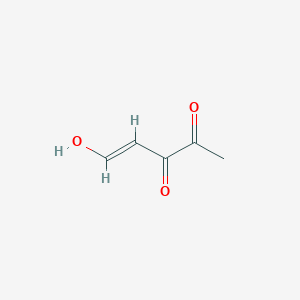
![3-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride](/img/structure/B13061774.png)
![3-Bromo-7-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13061777.png)
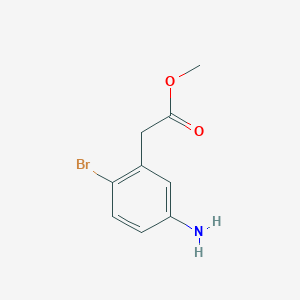
![Isopropyl-(3-propyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13061788.png)

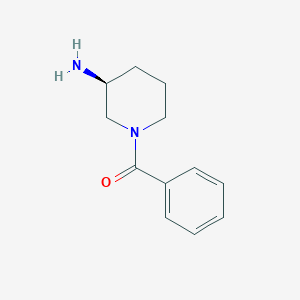
![2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid](/img/structure/B13061818.png)

